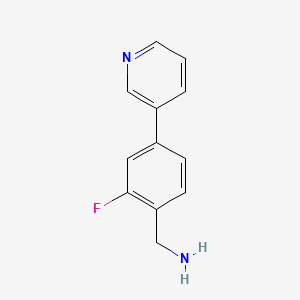

(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine

Overview

Description

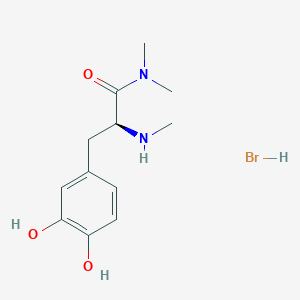

“(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” is a chemical compound with the CAS Number: 1214371-43-3 . It has a molecular weight of 202.23 . The compound is stored at 4°C and is in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2/c13-12-6-9(7-14)3-4-11(12)10-2-1-5-15-8-10/h1-6,8H,7,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

“(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine” is a powder that is stored at 4°C . It has a molecular weight of 202.23 .Scientific Research Applications

Synthesis of Fluorinated Pyridines

Fluorinated pyridines, such as (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, are of great interest due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They are used in the synthesis of various compounds possessing herbicidal activity .

Building Blocks in Chemical Synthesis

(2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine can be used as a building block in the synthesis of various complex molecules . It can be used to prepare various derivatives with potential biological activities .

Inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor-β (PDGF-β)

Compounds similar to (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine have been shown to inhibit VEGFR-2 and PDGF-β, which are involved in collagen deposition in liver fibrosis .

Antiproliferative Agents

Derivatives of (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine have been synthesized and subjected to in vitro antiproliferative screening against National Cancer Institute (NCI)-60 human cancer cell lines of nine different cancer types .

Antiviral Agents

Compounds similar to (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine have shown potent antiviral activity against Coxsackie B4 virus .

Inhibitors of Collagen Prolyl-4-Hydroxylase (CP4H)

Compounds similar to (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine have been shown to inhibit CP4H, which is involved in collagen synthesis in keloid fibroblasts or the CCl4 model of chronic hepatic injury .

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of a compound are usually proteins or enzymes in the body that the compound interacts with. For example, many drugs target receptors on the surface of cells, which can trigger a cascade of reactions within the cell when activated. Without specific studies on (2-fluoro-4-(pyridin-3-yl)phenyl)methanamine, it’s difficult to identify its exact targets .

Mode of Action

The mode of action refers to how the compound interacts with its targets. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA. The exact mode of action would depend on the compound’s chemical structure and the nature of its targets .

Biochemical Pathways

Once a compound interacts with its targets, it can affect various biochemical pathways in the body. These pathways are a series of chemical reactions that occur in cells, and they can influence a wide range of processes, from metabolism to cell growth. Without specific information on (2-Fluoro-4-(pyridin-3-yl)phenyl)methanamine, it’s hard to say which pathways it might affect .

Pharmacokinetics

This refers to how the compound is absorbed, distributed, metabolized, and excreted by the body (often abbreviated as ADME). Factors such as the compound’s chemical structure, formulation, and route of administration can all influence its pharmacokinetics .

Result of Action

The result of the compound’s action would be the physiological or biochemical changes that occur in the body as a result of its interaction with its targets. This could include changes in cell function, alterations in biochemical pathways, or even the death of cells .

Action Environment

The action environment refers to the conditions under which the compound exerts its effects. This can include factors such as the pH of the environment, the presence of other compounds, and the specific type of cells or tissues where the compound is active .

properties

IUPAC Name |

(2-fluoro-4-pyridin-3-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2/c13-12-6-9(3-4-10(12)7-14)11-2-1-5-15-8-11/h1-6,8H,7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWZMHBVNFMOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Bromo-2-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1463557.png)

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B1463562.png)

![2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1463567.png)

![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B1463570.png)

![Hydrazine, [4-bromo-2-(trifluoromethyl)phenyl]-](/img/structure/B1463575.png)

amine](/img/structure/B1463577.png)